molecular formula C25H22BrNO4 B6351639 Fmoc-a-methyl-D-4-bromophenylalanine CAS No. 1310682-06-4

Fmoc-a-methyl-D-4-bromophenylalanine

Cat. No.: B6351639
CAS No.: 1310682-06-4
M. Wt: 480.3 g/mol
InChI Key: PSVZPFIZDGCWIL-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-a-methyl-D-4-bromophenylalanine is a synthetic amino acid derivative commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group at the alpha position, and a bromine atom on the phenyl ring. This compound is valuable in the field of proteomics and biochemical research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-a-methyl-D-4-bromophenylalanine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Fmoc-a-methyl-D-4-bromophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-a-methyl-D-4-bromophenylalanine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-a-methyl-D-4-bromophenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-a-methyl-D-4-bromophenylalanine is unique due to the presence of both the alpha-methyl group and the bromine atom on the phenyl ring. This combination provides distinct steric and electronic properties, making it a valuable tool in peptide synthesis and biochemical research .

Properties

IUPAC Name

(2R)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVZPFIZDGCWIL-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.